Einecs 285-859-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 285-859-1 is a chemical substance listed in the European Union’s inventory of commercially relevant compounds. These compounds are characterized by well-defined chemical structures and physicochemical properties, enabling their use in industrial, pharmaceutical, or agricultural applications .

The EINECS database serves as a critical reference for regulatory compliance, toxicity assessments, and environmental impact studies. For EINECS 285-859-1, bioavailability-related properties (e.g., solubility, partition coefficients) likely align with the broader EINECS subset, which spans a diverse chemical space .

Properties

CAS No. |

85153-75-9 |

|---|---|

Molecular Formula |

C9H16N2O6 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

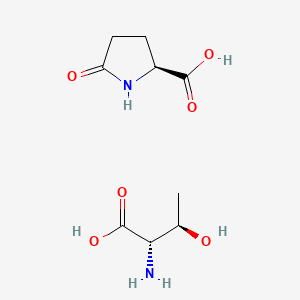

(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H9NO3/c7-4-2-1-3(6-4)5(8)9;1-2(6)3(5)4(7)8/h3H,1-2H2,(H,6,7)(H,8,9);2-3,6H,5H2,1H3,(H,7,8)/t3-;2-,3+/m01/s1 |

InChI Key |

DJKGCEGBSKHVHU-KGYXYDFRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)N)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 285-859-1 involves the synthesis of 5-oxo-L-proline and L-threonine, followed by their combination in a 1:1 ratio. The synthetic route typically involves the following steps:

Synthesis of 5-oxo-L-proline: This can be achieved through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Synthesis of L-threonine: L-threonine is commonly produced through fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum.

Combination of 5-oxo-L-proline and L-threonine: The two compounds are combined in a 1:1 molar ratio under mild conditions to form the final product.

Industrial production methods for this compound may involve large-scale fermentation and chemical synthesis processes, followed by purification and quality control steps to ensure the desired purity and composition.

Chemical Reactions Analysis

Einecs 285-859-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 285-859-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Einecs 285-859-1 involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence metabolic pathways, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes such as protein synthesis, energy metabolism, and signal transduction .

Comparison with Similar Compounds

Methodology for Identifying Similar Compounds

Similarity analysis for EINECS compounds often employs computational tools such as PubChem 2D fingerprints and the Tanimoto index, where a threshold of ≥70% similarity is used to define structural analogs .

Structurally Similar Compounds

Table 1 lists structurally similar compounds to EINECS 285-859-1, identified through Tanimoto similarity scores and physicochemical property alignment.

| CAS No. | Similarity Score | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 70237-25-1 | 0.94 | C₇H₁₄O₄ | 162.18 | Ester, carboxylic acid |

| 6828-35-9 | 0.85 | C₈H₁₀N₂O₂ | 166.18 | Amide, aromatic ring |

| 135050-44-1 | 0.85 | C₉H₁₂O₃ | 168.19 | Ether, ketone |

Key Observations:

- 70237-25-1 shares high structural similarity (0.94) with this compound, likely due to overlapping ester and carboxylic acid groups, which influence solubility and bioavailability .

- 6828-35-9 and 135050-44-1 exhibit moderate similarity (0.85), with differences in aromaticity and polarity affecting their environmental persistence .

Functionally Similar Compounds

Functionally similar compounds are defined by shared industrial applications, such as surfactants or solvents. Examples include:

| CAS No. | Application | Key Properties | Regulatory Status |

|---|---|---|---|

| 3052-50-4 | Polymer precursor | High solubility in polar solvents | REACH-compliant |

| 27810-64-6 | Pharmaceutical intermediate | Low BBB permeability | Annex VI listed |

Key Observations:

- Its high polarity aligns with EINECS compounds’ bioavailability trends .

- 27810-64-6, an isoquinoline derivative, shares low blood-brain barrier (BBB) permeability with this compound, suggesting similar safety profiles in pharmaceutical contexts .

Research Findings and Data Validation

Physicochemical Property Coverage

As shown in Figure 7 of ERGO’s analysis, this compound likely occupies a region of physicochemical space (e.g., logP, molecular weight) that overlaps with 28 reference substances covering >50% of the EINECS domain. This indicates robust predictive capability for properties like biodegradability and bioaccumulation .

Toxicological Predictions via RASAR Models

Using RASAR models, a small subset of labeled compounds (e.g., 1,387 REACH Annex VI substances) can predict toxicity for >33,000 EINECS compounds, including this compound. For example, analogs with ≥70% similarity enable extrapolation of acute aquatic toxicity data with >80% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.